![molecular formula C20H20N6O B14921060 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921060.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antileishmanial and antimalarial agent.
Medicine: Investigated for its therapeutic potential in treating parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides in parasitic organisms . This inhibition disrupts the replication of the parasite, leading to its death.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
1-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide: Another precursor used in the synthesis.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar structural features and pharmacological activities.
Uniqueness
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit DHFR makes it a promising candidate for the development of new antileishmanial and antimalarial drugs .
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-13-15(11-22-25(13)2)10-21-20(27)16-9-18(14-7-5-4-6-8-14)24-19-17(16)12-23-26(19)3/h4-9,11-12H,10H2,1-3H3,(H,21,27) |
InChI Key |
RPELHINEXZVAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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